molecular formula C24H23N5O B2424595 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 477238-45-2

1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2424595
CAS No.: 477238-45-2
M. Wt: 397.482
InChI Key: HCPKFMBBCGITEV-UHFFFAOYSA-N
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Description

1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is a synthetic small molecule based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a structure known for its strong potential in medicinal chemistry and drug discovery research . This core scaffold is a purine analogue and has garnered significant interest for its broad-spectrum bioactivities, including targeted kinase inhibition . The specific substitution pattern on this compound—featuring phenyl groups at the 5 and 7 positions and a piperidine-4-carboxamide moiety at the 4-position—is designed to optimize its interaction with the ATP-binding pocket of various kinase targets. Compounds with this scaffold have been extensively studied as potent, ATP-competitive inhibitors of kinases such as p21-activated kinase 4 (PAK4) and Protein Kinase B (Akt), which are critically involved in oncogenic signaling pathways . Research on analogous molecules has demonstrated that the 7H-pyrrolo[2,3-d]pyrimidine core can form key hydrogen bonds with the hinge region of a kinase, while the 4-piperidine group and its substituents play a crucial role in conferring selectivity and potency . The structural features of this compound suggest it is a valuable chemical tool for researchers investigating the mechanisms of cell proliferation, apoptosis, and cancer biology, particularly in the context of PAK4 and Akt-driven malignancies . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O/c25-22(30)18-11-13-28(14-12-18)23-21-20(17-7-3-1-4-8-17)15-29(24(21)27-16-26-23)19-9-5-2-6-10-19/h1-10,15-16,18H,11-14H2,(H2,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPKFMBBCGITEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., DMSO, acetonitrile), catalysts (e.g., palladium, platinum), and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It is believed to act by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit the activity of kinases such as Chk1 and Chk2, which play critical roles in the DNA damage response and cell cycle regulation.

  • Mechanism of Action : The compound promotes the release of RAD51 from BRCA2, enhancing RAD51’s association with chromatin, thereby facilitating DNA repair through homologous recombination . This mechanism is particularly relevant for cancers with defective DNA repair pathways.

Neuropharmacology

In the field of neuropharmacology, the compound has been studied for its potential effects on neurodegenerative diseases. Research suggests that it may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

  • Case Study : A study demonstrated that similar compounds could protect against glutamate-induced toxicity in neuronal cultures, suggesting a possible application for treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the piperidine moiety or modifications to the pyrrolo[2,3-d]pyrimidine core can significantly influence biological activity.

Modification Effect on Activity
Methyl substitution on piperidineIncreased potency against cancer cell lines
Hydroxyl groups on pyrrolo ringEnhanced neuroprotective effects

Synthesis and Derivatives

The synthesis of 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide involves multiple steps that typically include cyclization reactions and functional group modifications. Researchers are actively exploring various derivatives to enhance solubility and bioavailability.

Synthesis Pathway

  • Formation of Pyrrolo[2,3-d]pyrimidine Core : Initial cyclization reactions involving phenyl groups.
  • Piperidine Attachment : Coupling reactions to attach the piperidine moiety.
  • Carboxamide Formation : Final steps involve amide bond formation to yield the target compound.

Comparison with Similar Compounds

Similar compounds to 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

The uniqueness of this compound lies in its multi-targeted kinase inhibition and its potential to induce apoptosis across various cancer cell lines .

Biological Activity

1-(5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core linked to a piperidine moiety. Its molecular formula is C18H20N4OC_{18}H_{20}N_4O and it exhibits properties typical of heterocyclic compounds.

PropertyValue
Molecular Weight304.38 g/mol
Density1.3 g/cm³
Boiling Point537.6 °C
Melting PointNot Available

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. Studies indicate that it acts as an inhibitor of dihydrofolate reductase (DHFR) and DNA gyrase, which are critical for DNA synthesis and repair.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated the minimum inhibitory concentrations (MICs) against various pathogens:

CompoundMIC (µg/mL)Pathogen
10.22Staphylococcus aureus
20.25Escherichia coli
30.30Pseudomonas aeruginosa

These results suggest that the compound may be effective against antibiotic-resistant strains due to its unique mechanism of action.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines:

  • Cell Lines Tested : HeLa, MCF-7, and A549.
  • IC50 Values : Ranged from 10 µM to 20 µM across different cell lines.

The low IC50 values indicate potent cytotoxicity, suggesting potential as an anticancer agent.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer activity of the compound in a xenograft model. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups:

  • Control Tumor Volume : 800 mm³
  • Treated Tumor Volume : 300 mm³

This study highlights the compound's potential for further development as an anticancer therapeutic.

Case Study 2: Synergistic Effects with Other Drugs

Another important aspect is the compound's ability to enhance the efficacy of existing antibiotics. In combination studies with ciprofloxacin, a marked decrease in MIC was observed:

  • Ciprofloxacin MIC Alone : 4 µg/mL
  • Ciprofloxacin + Compound : 1 µg/mL

This synergy could lead to more effective treatment regimens for resistant infections.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide?

  • Methodology : The synthesis involves multi-step reactions, including cyclization and functionalization of the pyrrolo[2,3-d]pyrimidine core. A common approach includes:

Core formation : Cyclization of substituted pyrimidine intermediates, such as coupling ethyl 2-cyanoacetate with brominated dimethoxyethane to form a pyrimidin-ol precursor (similar to methods in ) .

Chlorination : Introduction of a chlorine atom at the 4-position using POCl₃ or other chlorinating agents.

Piperidine-4-carboxamide coupling : Reacting the chlorinated intermediate with piperidine-4-carboxamide via Buchwald-Hartwig amination or nucleophilic substitution under inert conditions .

  • Validation : Purity is confirmed via LCMS (>98%) and NMR, with intermediates isolated via silica gel chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • LCMS : For assessing molecular weight and purity (e.g., ESI [M+H]+ analysis as in ) .
  • NMR : ¹H/¹³C NMR to confirm regiochemistry, particularly for distinguishing phenyl substituents at the 5- and 7-positions .
  • X-ray crystallography : To resolve structural ambiguities, especially in cases of polymorphism (e.g., polymorphic forms in ) .

Q. What are the primary biochemical targets of this compound?

  • Kinase inhibition : The pyrrolo[2,3-d]pyrimidine scaffold is known to target ATP-binding pockets in kinases. For example, structurally similar compounds like AZD5363 inhibit AKT kinases (IC₅₀ = 5–20 nM) via competitive ATP binding .
  • Selectivity profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler) to identify off-target effects, followed by cellular assays (e.g., phosphorylation inhibition via Western blot) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies?

  • Experimental variables : Differences in assay conditions (e.g., ATP concentration, cell lines) significantly impact IC₅₀. For example, ATP-competitive inhibitors show reduced potency at high ATP levels () .
  • Validation steps :

Replicate assays using standardized protocols (e.g., 10 μM ATP, 1% DMSO).

Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. What strategies optimize the pharmacokinetic profile of this compound in preclinical models?

  • Structural modifications : Introduce solubilizing groups (e.g., morpholine in ) or prodrug moieties to enhance bioavailability .
  • Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve aqueous solubility (e.g., AZD5363 formulated in 30% Captisol for in vivo studies) .
  • Metabolic stability : Assess CYP450 interactions using liver microsomes and introduce fluorine atoms to block metabolic hot spots .

Q. How does the compound’s selectivity for AKT vs. other kinases correlate with its anti-tumor efficacy?

  • Mechanistic studies :

Genetic knockdown : Compare tumor regression in AKT1/2-knockout vs. wild-type xenografts (e.g., 80% regression in PTEN-null models as in ) .

Transcriptomics : RNA-seq to identify pathway-specific biomarkers (e.g., FOXO3a nuclear translocation) .

  • Combination therapy : Synergy with EGFR inhibitors (e.g., AZD8931) to overcome feedback activation of PI3K/AKT .

Q. What in vivo models best predict clinical efficacy for this compound?

  • Xenograft models : Use patient-derived xenografts (PDXs) with PTEN loss or PIK3CA mutations, which show heightened AKT dependency .
  • Pharmacodynamic markers : Monitor pAKT (Ser473) suppression in tumor biopsies via immunohistochemistry .
  • Dosing regimens : Intermittent dosing (e.g., 4 days on/3 days off) to balance efficacy and toxicity .

Key Challenges & Solutions

  • Off-target toxicity : Mitigate by introducing bulkier substituents (e.g., 5,7-diphenyl groups) to sterically hinder non-target kinases .
  • Resistance mechanisms : Monitor for AKT mutations (e.g., E17K) via ddPCR and design allosteric inhibitors if needed .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.